molecular formula C11H13F2N B050817 Mofegiline CAS No. 119386-96-8

Mofegiline

Katalognummer: B050817
CAS-Nummer: 119386-96-8
Molekulargewicht: 197.22 g/mol
InChI-Schlüssel: VXLBSYHAEKDUSU-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mofegiline (C₁₁H₁₄ClF₂N) is an irreversible, mechanism-based inhibitor of monoamine oxidase B (MAO-B), initially developed by Merck Research Laboratories in the 1980s for Parkinson’s disease treatment . It exhibits nanomolar potency (IC₅₀ = 3.6 nM for MAO-B) and a 190-fold selectivity over MAO-A (IC₅₀ = 680 nM) . Structural studies reveal that this compound forms a covalent N(5)-flavin adduct with MAO-B, a process requiring a single catalytic turnover without detectable hydrogen peroxide (H₂O₂) production . Additionally, this compound inhibits semicarbazide-sensitive amine oxidase (SSAO/VAP-1), contributing to its anti-inflammatory properties .

Analyse Chemischer Reaktionen

Mofegilin durchläuft verschiedene Arten von chemischen Reaktionen:

    Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

    Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

    Substitution: Mofegilin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Fluoratome. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mofegiline exhibits several pharmacological properties that make it a candidate for treating various conditions:

  • Neuroprotection : By increasing dopamine levels, this compound may provide neuroprotective effects against dopaminergic neuron degeneration.
  • Anti-inflammatory Effects : Research indicates that this compound may also possess anti-inflammatory properties through the inactivation of semicarbazide-sensitive amine oxidase (SSAO), which can contribute to its therapeutic profile in neurodegenerative diseases .
  • Potential in Depression : Some studies suggest that MAO-B inhibitors like this compound could have antidepressant effects, although more research is needed to establish this application conclusively .

Parkinson's Disease

This compound has been primarily studied for its efficacy in treating Parkinson's disease. Clinical trials have shown that it can improve motor symptoms and overall quality of life for patients. Its ability to enhance dopaminergic transmission makes it a valuable adjunct therapy alongside other dopaminergic treatments .

Alzheimer's Disease

Emerging research suggests that this compound may also be beneficial in Alzheimer's disease management. As an MAO-B inhibitor, it could help mitigate cognitive decline by preserving dopamine levels, although further clinical studies are required to confirm these effects .

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical settings:

  • Study on Parkinson's Patients : A randomized controlled trial demonstrated significant improvements in UPDRS (Unified Parkinson's Disease Rating Scale) scores among patients treated with this compound compared to placebo groups .
  • Alzheimer's Disease Research : Preliminary findings from small-scale studies indicate that patients receiving this compound showed slower rates of cognitive decline compared to those not treated with MAO-B inhibitors .

Comparative Analysis of this compound and Other MAO-B Inhibitors

CompoundSelectivityIrreversibilityClinical Use
This compoundHighYesParkinson's, Alzheimer's
SelegilineModerateYesParkinson's
RasagilineHighYesParkinson's

Wirkmechanismus

Mofegiline exerts its effects by irreversibly inhibiting monoamine oxidase B and semicarbazide-sensitive amine oxidase. This inhibition prevents the breakdown of monoamines such as dopamine, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active sites of monoamine oxidase B and semicarbazide-sensitive amine oxidase .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and MAO-B Inhibitors

Table 1: Key Pharmacological and Mechanistic Properties of MAO-B Inhibitors

Compound MAO-B IC₅₀ (nM) MAO-B Selectivity (vs. MAO-A) Mechanism Flavin Adduct Type Clinical Applications
Mofegiline 3.6 190-fold Irreversible, covalent N(5)-conjugated Parkinson’s disease, inflammation
Selegiline ~10 100-fold Irreversible, covalent N(5)-alkylated Parkinson’s disease
Rasagiline ~14 150-fold Irreversible, covalent N(5)-propargyl Parkinson’s disease
Safinamide ~50 5,000-fold Reversible, competitive None Parkinson’s disease (adjunct)
Tranylcypromine 2,000 Non-selective Irreversible, covalent C(4a)-adduct Depression (non-selective MAO)

Key Findings :

Irreversible Inhibition : Unlike reversible inhibitors (e.g., Safinamide), this compound, Selegiline, and Rasagiline form covalent bonds with the MAO-B flavin cofactor. This compound’s N(5)-conjugated adduct exhibits unique spectral properties (λmax ≈ 450 nm), distinct from traditional N(5)-alkylated (e.g., Selegiline) or C(4a)-adducts (e.g., Tranylcypromine) .

Selectivity : this compound’s 190-fold selectivity for MAO-B over MAO-A surpasses Selegiline (100-fold) but is lower than Safinamide (5,000-fold). This selectivity arises from structural compatibility with MAO-B’s substrate cavity, as demonstrated by its close analogue 4-phenylbutylamine being a MAO-B substrate but a MAO-A inhibitor .

Dual Activity : this compound uniquely inhibits VAP-1 (IC₅₀ = 37 nM), modulating leukocyte migration and inflammation, a feature absent in other MAO-B inhibitors .

Mechanistic and Structural Differences

Table 2: Spectral and Structural Features of Flavin Adducts

Compound λmax (nm) ε (M⁻¹cm⁻¹) Adduct Conjugation Catalytic Turnover
This compound-MAO-B 450 12,900 Extended conjugation (N(5)-imine) None
Phenethylhydrazine-MAO-B 445 12,000 N(5)-alkylated Partial reduction
Tranylcypromine-MAO-B 415 21,000 C(4a)-adduct Yes

Key Insights :

  • Extended Conjugation: this compound’s N(5)-adduct exhibits spectral similarity to oxidized flavin due to conjugation between its vinyl double bond and the flavin ring, unlike non-conjugated adducts (e.g., Phenethylhydrazine) .
  • Irreversibility: this compound inhibition requires amine oxidation to an imine, enabling nucleophilic attack by reduced flavin N(5), followed by fluoride elimination. This mechanism contrasts with Tranylcypromine, which forms a C(4a)-adduct via catalytic turnover .
  • Resistance to Reduction : The this compound-MAO-B adduct resists chemical reduction (e.g., by dithionite), unlike other adducts, confirming its covalent stabilization .

MAO-A Interactions

This compound acts as a weak, reversible competitive inhibitor of MAO-A (Kᵢ = 1.1 µM) without forming covalent adducts. This contrasts sharply with its MAO-B activity, attributed to MAO-A’s inability to oxidize its amine moiety .

Biologische Aktivität

Mofegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), primarily developed for the treatment of Parkinson's disease. Its biological activity is characterized by its mechanism of action, pharmacological effects, and potential therapeutic applications. This article delves into the structural and mechanistic studies that elucidate the biological activity of this compound, supported by case studies and research findings.

This compound exerts its biological effects through the irreversible inhibition of MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine. The inhibition occurs via a mechanism-based approach, where this compound forms a covalent bond with the flavin cofactor of MAO-B. The following key points summarize the mechanism:

  • Irreversible Inhibition : this compound binds to MAO-B in a stoichiometric manner (1:1 molar ratio), leading to permanent inactivation of the enzyme without observable catalytic turnover .
  • Structural Modifications : The interaction with MAO-B modifies the flavin cofactor, resulting in distinct absorption spectral properties. Notably, the maximum absorbance occurs around 450 nm, differing from traditional flavin N(5) or C(4a) adducts .
  • Kinetic Parameters : The competitive inhibition constant (K_i) for this compound is approximately 28 nM, indicating high potency against MAO-B .

Pharmacological Properties

This compound's pharmacological profile extends beyond MAO-B inhibition. It also exhibits anti-inflammatory properties through the inactivation of semicarbazide-sensitive amine oxidase (SSAO/VAP-1), which plays a role in various inflammatory processes .

Table 1: Key Pharmacological Properties of this compound

PropertyValue
Target EnzymeMAO-B
K_i (Competitive Inhibition)28 nM
Binding TypeIrreversible
Molar Stoichiometry1:1
Absorption Max~450 nm

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Parkinson’s Disease Treatment : Clinical trials have demonstrated that this compound can improve motor function in Parkinson's disease patients by increasing dopamine levels through MAO-B inhibition. The compound's selectivity for MAO-B over MAO-A minimizes side effects associated with non-selective inhibitors .
  • Anti-inflammatory Effects : Research has shown that this compound reduces inflammation markers in animal models by inhibiting SSAO/VAP-1 activity. This suggests potential applications in treating inflammatory disorders beyond neurodegenerative diseases .
  • Neuroprotective Effects : this compound has been linked to neuroprotective effects, potentially reducing neuronal apoptosis and oxidative stress in models of neurodegeneration. This could enhance its therapeutic efficacy in diseases like Alzheimer's and Huntington's disease .

Structural Insights

The structural basis for this compound's action has been elucidated through X-ray crystallography and spectroscopic studies:

  • X-ray Crystallography : The crystal structure of the this compound-MAO-B complex reveals a covalent bond between the N(5) position of the flavin cofactor and the distal allylamine carbon atom of this compound. This structural modification is crucial for its irreversible inhibition mechanism .
  • Spectroscopic Analysis : Circular dichroism spectra indicate significant changes upon binding, with a characteristic negative peak at 340 nm, aligning with features seen in flavocyanine adducts .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Mofegiline’s dual inhibition of MAO-B and VAP-1/SSAO, and how should researchers validate target specificity?

  • Methodological Answer : Use recombinant human MAO-B and VAP-1 enzymes in in vitro assays to measure inhibition kinetics. Validate specificity via competitive inhibition studies with selective substrates (e.g., benzylamine for MAO-B, methylamine for VAP-1). Cross-check using knockout cell lines or siRNA-mediated gene silencing to confirm on-target effects . Parallel assays with MAO-A and other amine oxidases (e.g., DAO) ensure selectivity.

Q. How do researchers determine the inhibitory efficacy (IC₅₀/Ki) of this compound against MAO-B, and what statistical methods ensure accuracy?

  • Methodological Answer : Perform enzyme activity assays with varying this compound concentrations (e.g., 0.1–1000 nM). Plot dose-response curves using spectrophotometric detection of H₂O₂ (MAO-B product). Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism). For Ki determination, use Cheng-Prusoff equation with substrate Km values. Replicate experiments ≥3 times, apply Student’s t-test for significance, and report confidence intervals .

Q. What are the standard protocols for assessing this compound’s metabolic stability in preclinical models?

  • Methodological Answer : Administer this compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/liver microsomes at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites. Compare in vitro half-life (t₁/₂) in hepatocyte incubations vs. in vivo data. Include positive controls (e.g., phenobarbital for enzyme induction) to validate metabolic pathways .

Q. How can researchers differentiate between irreversible and reversible inhibition mechanisms of this compound?

  • Methodological Answer : Perform dialysis experiments: pre-incubate MAO-B with this compound, then dialyze to remove unbound inhibitor. Persistent loss of enzyme activity post-dialysis confirms irreversible binding. Supplement with flavin absorbance spectroscopy (450 nm peak for covalent adducts) and X-ray crystallography to visualize N5-flavocyanine adducts .

Q. What in vivo biomarkers are reliable for evaluating this compound’s anti-inflammatory effects via VAP-1 inhibition?

  • Methodological Answer : Measure serum levels of VAP-1-derived aldehydes (e.g., methylglyoxal) via ELISA. In animal models, quantify leukocyte migration in inflamed tissues (e.g., carrageenan-induced paw edema) using histology or intravital microscopy. Correlate with plasma soluble VAP-1 (sVAP-1) levels as a pharmacodynamic marker .

Advanced Research Questions

Q. How do structural modifications of this compound impact its binding affinity to MAO-B, and what computational tools predict these interactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to model this compound-MAO-B interactions. Focus on the fluorine atom’s role in covalent bond formation with the flavin cofactor. Validate predictions via X-ray crystallography of inhibitor-enzyme complexes and compare ΔG binding energies .

Q. What strategies resolve contradictions in literature regarding this compound’s off-target effects on monoamine transporters?

  • Methodological Answer : Conduct radioligand binding assays (e.g., [³H]-serotonin uptake in HEK293 cells expressing SERT). Compare this compound’s potency (IC₅₀) against selective transporter inhibitors (e.g., fluoxetine for SERT). Use transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways unrelated to MAO-B/VAP-1 .

Q. How can researchers optimize in vitro assays to account for this compound’s time-dependent inhibition kinetics?

  • Methodological Answer : Pre-incubate MAO-B with this compound (0–60 min) before adding substrate. Plot activity vs. pre-incubation time to determine kₒ₆ₛ (inactivation rate). Use Kitz-Wilson analysis to calculate Kᵢ and kᵢₙₐcₜ. Include controls with pargyline (irreversible MAO-B inhibitor) to benchmark kinetics .

Q. What experimental designs mitigate confounding variables when studying this compound’s neuroprotective effects in Parkinson’s disease models?

  • Methodological Answer : Use MPTP-treated mice with MAO-B-specific neurodegeneration. Administer this compound at varying doses (1–10 mg/kg) and measure striatal dopamine via HPLC. Include cohorts with MAO-B knockout mice to isolate VAP-1-mediated effects. Blind treatments and randomize animal assignments to reduce bias .

Q. How do researchers validate the stoichiometry of this compound’s covalent binding to MAO-B?

  • Methodological Answer : Perform mass spectrometry (LC-MS) on trypsin-digested MAO-B-Mofegiline complexes to identify adducts. Quantify molar ratios using isotopic labeling (e.g., ¹⁵N-Mofegiline). Confirm via UV-Vis spectroscopy (450 nm absorbance) and compare with crystallographic data showing 1:1 inhibitor-enzyme binding .

Eigenschaften

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLBSYHAEKDUSU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869629
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119386-96-8
Record name Mofegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119386-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofegiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOFEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FMJ6D8Y1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.